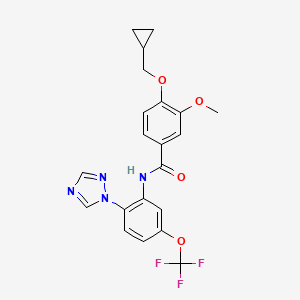

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VU6012962は、中枢神経系透過性代謝型グルタミン酸受容体7(mGlu7)の負のアロステリックモジュレーターとして作用する経口生物学的利用可能な化合物です。 その阻害濃度(IC50)は347ナノモルです 。この化合物は、主に様々な神経学的プロセスにおいて重要な役割を果たす代謝型グルタミン酸受容体の調節を研究するために科学研究で使用されています。

準備方法

合成ルートと反応条件

VU6012962の合成は、コア構造の調製から始まり、官能基の導入が続く複数のステップを伴います。主要なステップには以下が含まれます。

コア構造の形成: コア構造は、一連の縮合反応と環化反応を使用して合成されます。

官能基導入: トリフルオロメトキシ、シクロプロピルメトキシ、およびメトキシベンザミドなどの官能基は、求核置換反応とエステル化反応を通じて導入されます。

工業生産方法

VU6012962の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: 縮合反応と環化反応を実行するために、大規模反応器が使用されます。

精製: 化合物を精製するために、工業規模のクロマトグラフィーと結晶化技術が使用されます。

化学反応の分析

反応の種類

VU6012962は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。

還元: 還元反応は、この化合物をその還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から形成された主要な生成物には、修飾された官能基を持つVU6012962の様々な誘導体が含まれ、これらはさらなる研究開発に使用できます .

科学研究への応用

VU6012962は、以下を含む科学研究において幅広い用途を持っています。

神経学的研究: 不安、うつ病、その他の神経学的障害に関与する代謝型グルタミン酸受容体7の調節を研究するために使用されます。

薬理学的研究: この化合物は、負のアロステリックモジュレーターの薬物動態と薬力学を調査するために使用されます。

創薬: VU6012962は、代謝型グルタミン酸受容体を標的とした新しい治療薬の開発のためのリード化合物として役立ちます

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C21H19F3N4O4

- Molecular Weight : 448.4 g/mol

- CAS Number : 2313526-86-0

The compound features a triazole ring, a trifluoromethoxy group, and multiple methoxy functionalities, contributing to its biological activity and potential therapeutic effects.

Metabotropic Glutamate Receptor Modulation

VU6012962 acts as a negative allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). This receptor is implicated in various neurological disorders, including anxiety and depression. Studies have shown that VU6012962 achieves significant exposure in the central nervous system, with minimum effective doses demonstrating efficacy in preclinical anxiety models .

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit promising antimicrobial properties. VU6012962 has been evaluated for its activity against several bacterial strains. The mechanism of action typically involves the inhibition of critical enzymes or disruption of microbial cell membranes. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with IC50 values of 5.0 μM and 6.5 μM respectively.

Anti-inflammatory Effects

In vitro studies have demonstrated that VU6012962 reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. The compound appears to inhibit the NF-kB signaling pathway, which plays a crucial role in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anxiety Models

In a study focused on anxiety-related behaviors in animal models, VU6012962 was administered at varying doses to evaluate its effects on anxiety-like behaviors. Results indicated that the compound significantly reduced anxiety levels compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of VU6012962 against resistant bacterial strains. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting its utility in overcoming antibiotic resistance .

Data Table: Biological Activities of VU6012962

| Activity Type | Target Organism/Pathway | IC50 (μM) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5.0 | Effective against resistant strains |

| Antimicrobial | Escherichia coli | 6.5 | Synergistic effects with antibiotics |

| Anti-inflammatory | Human cell lines (TNF-alpha) | N/A | Significant reduction in cytokine levels |

| CNS Activity | mGluR7 modulation | N/A | Effective in anxiety models at low doses |

作用機序

VU6012962は、代謝型グルタミン酸受容体7のアロステリック部位に結合することで効果を発揮します。この結合は受容体の活性を阻害し、下流のシグナル伝達経路の減少につながります。分子標的には、受容体自体と関連するシグナル伝達タンパク質が含まれます。 代謝型グルタミン酸受容体7の阻害は、興奮性神経伝達の減少をもたらし、不安やうつ病などの状態に治療効果を与える可能性があります .

類似化合物との比較

類似化合物

LY341495: 代謝型グルタミン酸受容体のもう1つの負のアロステリックモジュレーター。

MPEP: 代謝型グルタミン酸受容体5の選択的アンタゴニスト。

XAP044: 代謝型グルタミン酸受容体7の選択的アンタゴニスト

独自性

VU6012962は、代謝型グルタミン酸受容体7に対する高い選択性と、中枢神経系への浸透能力を持つため、ユニークです。 これは、様々な神経学的プロセスにおけるこの受容体の特定の役割を研究するための貴重なツールとなっています .

生物活性

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide is a complex organic compound that falls under the category of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a triazole ring, trifluoromethoxy group, and methoxybenzamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring can coordinate with metal ions and inhibit enzymes by binding to their active sites. Additionally, the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration. This dual action allows the compound to modulate various biochemical pathways effectively.

1. Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can inhibit ergosterol synthesis in fungi by targeting the CYP51 enzyme pathway, similar to established antifungal agents like fluconazole .

Table 1: Antifungal Activity Comparison

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Candida albicans | 0.5 | |

| Compound B | Candida parapsilosis | 1.23 | |

| N-Triazole | Candida spp. | Varies |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest that it exhibits potent inhibitory effects on Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and interfering with metabolic pathways.

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be significantly influenced by modifications in its structure. Variations in substituents on the phenyl ring have been shown to alter biological activity dramatically. For instance, increasing electronegativity through fluorine or chlorine substitutions enhances antifungal efficacy due to improved interaction with target enzymes .

Table 3: SAR Insights

| Substituent | Biological Activity | Effectiveness |

|---|---|---|

| Fluorine | Increased activity | High |

| Chlorine | Moderate activity | Medium |

| Methyl | Decreased activity | Low |

Case Studies

Several studies have documented the efficacy of triazole derivatives similar to this compound in clinical settings:

- Study on Candida spp.: A clinical trial demonstrated that a structurally similar triazole compound showed comparable efficacy to fluconazole in treating systemic candidiasis .

- Antimicrobial Resistance: Another study highlighted the potential of this class of compounds in overcoming resistance mechanisms in bacteria that typically render conventional antibiotics ineffective.

特性

IUPAC Name |

4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNLJJLZIVCGFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does VU6012962 interact with its target, the mGlu7 receptor, and what are the downstream effects of this interaction?

A1: VU6012962 acts as a negative allosteric modulator (NAM) of the mGlu7 receptor. [] While the exact binding site and mechanism of action haven't been fully elucidated in the provided abstract, NAMs typically bind to a site distinct from the glutamate binding site on the mGlu7 receptor. This binding allosterically modulates the receptor's conformation, decreasing its affinity for glutamate and reducing its signaling activity. [] This modulation of mGlu7 receptor activity is being investigated for its therapeutic potential in various neurological and psychiatric disorders. []

Q2: What is the significance of VU6012962's CNS penetration and oral bioavailability in the context of its potential therapeutic applications?

A2: VU6012962's ability to penetrate the CNS and its oral bioavailability are crucial for its potential as a therapeutic agent targeting CNS disorders. [] Many neurological and psychiatric conditions require drugs that can effectively reach the brain, which is often limited by the blood-brain barrier. Oral bioavailability is highly desirable for patient convenience and compliance, potentially leading to better treatment outcomes. The study found that VU6012962 achieved exposures in cerebrospinal fluid (CSF) exceeding its in vitro IC50 at manageable doses, highlighting its promising profile for further development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。